molecular formula C16H17NO5S B2637526 N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 431938-17-9

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

Cat. No.: B2637526
CAS No.: 431938-17-9
M. Wt: 335.37
InChI Key: YPVOZRRMRYXPKL-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine (CAS: 431938-17-9) is a synthetic glycine derivative featuring a sulfonamide bridge connecting a 4-methoxyphenyl and a 4-methylphenyl group. Its molecular formula is C₁₆H₁₇NO₅S, with a molecular weight of 335.37 g/mol . The structure includes a sulfonyl group (-SO₂-) and a methoxy (-OCH₃) substituent, which contribute to its electronic and steric properties. The compound is commercially available for research purposes, with typical pricing ranging from $8–$11 per gram depending on quantity .

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-3-5-13(6-4-12)17(11-16(18)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVOZRRMRYXPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include substituted aromatic compounds, sulfonamides, and various derivatives of glycine.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonyl group allows for various chemical modifications, making it useful in creating a range of sulfonamide derivatives. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, leading to diverse products with potential applications in pharmaceuticals and agrochemicals .

Synthesis Pathways
The synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base, followed by glycine addition. Solvents like dichloromethane or acetonitrile are commonly used under controlled temperatures to optimize yields .

Biological Applications

Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit glycine transporters, which are critical for regulating synaptic glycine levels in the central nervous system. This inhibition can enhance glycine availability at NMDA receptors, potentially improving synaptic transmission and neuroprotection .

Therapeutic Potential
The compound may have therapeutic implications for neurological disorders such as schizophrenia and depression. By modulating glycinergic signaling pathways, it could help restore balance in neurotransmission affected by these conditions .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds reveals how substituent variations affect biological activity:

Compound NameSubstituent VariationsBiological Activity
N-(4-chlorophenyl)-N-(4-methylphenyl)glycineChlorine instead of MethoxyModerate GlyT1 inhibition
N-(4-bromophenyl)-N-(4-methylphenyl)glycineBromine instead of MethoxyLower efficacy than fluorinated variant
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycineMethoxy group additionAltered receptor binding affinity

The presence of the methoxy group in this compound enhances its electronic properties, potentially increasing its binding affinity for target enzymes compared to other derivatives .

Case Studies

Several studies have explored the effects of this compound and related compounds:

  • GlyT1 Inhibition Study : A study demonstrated that selective inhibitors could enhance synaptic glycine levels, leading to improved long-term potentiation in hippocampal neurons. This suggests a potential role for this compound in cognitive enhancement therapies .
  • Neuroprotective Effects : Research indicated that modulation of NMDA receptor activity through glycinergic pathways could protect neurons from excitotoxicity. This highlights the therapeutic potential of this compound in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[(4-Methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine 431938-17-9 C₁₆H₁₇NO₅S 335.37 4-OCH₃, 4-CH₃
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 351494-91-2 C₁₆H₁₇NO₄S 319.38 4-CH₃ (both aryl groups)
N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 425414-88-6 C₁₆H₁₅ClNO₄S 352.81 4-Cl, 2-CH₃, 4-CH₃
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 884987-17-1 C₁₅H₁₂Cl₂NO₄S 373.23 2,3-Cl₂, 4-CH₃
N-(4-((4-Methoxyphenyl)sulfonamido)naphthalen-1-yl)-N-((4-methoxyphenyl)sulfonyl)glycine N/A C₂₆H₂₄N₂O₈S₂ 580.62 Naphthalene core, dual 4-OCH₃ sulfonamide groups

Key Observations :

  • Substituent Effects: Replacement of 4-OCH₃ with 4-CH₃ (as in ) reduces molecular weight by ~16 g/mol due to the loss of an oxygen atom. This substitution likely increases hydrophobicity, affecting solubility and membrane permeability. Extended aromatic systems (e.g., naphthalene in ) significantly increase molecular weight and steric bulk, which may influence receptor selectivity or metabolic stability.

Key Observations :

  • Similar compounds often employ sulfonyl chloride intermediates (e.g., ) and require pH-controlled conditions to prevent byproduct formation .
  • Multi-step syntheses (e.g., ) may involve reflux with tin chloride or other catalysts, though yields are frequently unreported in available data.

Biological Activity

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine, an organic compound with the molecular formula C16H17NO5S, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on existing research.

Chemical Structure and Synthesis

The compound features a sulfonyl group attached to two phenyl rings, one of which contains a methoxy group. Its synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine followed by glycine addition, often utilizing solvents like dichloromethane or tetrahydrofuran under controlled conditions .

This compound is believed to interact with specific enzymes or receptors, influencing various biological pathways. These interactions can lead to inhibition or activation of molecular targets, affecting signal transduction, gene expression, and metabolic processes .

Therapeutic Potential

Research has indicated several potential therapeutic applications:

  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
  • Analgesic Activity : Preliminary studies suggest it may have pain-relieving effects, akin to other known analgesics.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro .

Cell Line Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects. For instance:
    • It reduced cell viability in HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells when treated at concentrations ranging from 0.1 to 100 µg/mL .
    • The mechanism involved the induction of oxidative stress, leading to increased reactive oxygen species (ROS) levels .
  • Mechanistic Insights : The compound's ability to alter ROS levels has been linked to its anticancer efficacy. Increased ROS can lead to apoptosis in cancer cells while sparing normal cells under certain conditions .

Comparative Studies

A comparison with similar compounds reveals unique aspects of this compound:

  • Structural Features : The presence of both methoxy and methyl groups enhances its reactivity and interaction potential compared to related sulfonamide derivatives .
  • Biological Activity : While other sulfonamides have shown antibacterial properties, this compound's unique structure may contribute to its distinct biological effects.

Data Summary Table

Property/ActivityThis compound
Molecular FormulaC16H17NO5S
Synthesis RouteReaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine followed by glycine
Potential ActivitiesAnti-inflammatory, analgesic, anticancer
Cell Lines TestedHCT-116, MDA-MB-231
Observed EffectsInduction of oxidative stress; reduced cell viability

Q & A

Q. What are the common synthetic routes for N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of glycine derivatives. A two-step approach is recommended:

Sulfonamide Formation : React 4-methylaniline with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the intermediate sulfonamide.

Glycine Coupling : Introduce the glycine moiety via nucleophilic substitution or coupling reagents like EDC/HOBt.
Optimization Strategies :

  • Control temperature (<0°C for sulfonylation to minimize side reactions).
  • Use anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis of the sulfonyl chloride.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or LC-MS for intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for sulfonyl-linked phenyl groups) and glycine’s methylene protons (δ 3.8–4.2 ppm as a singlet).
    • ¹³C NMR : Identify sulfonyl carbons (δ ~115–125 ppm) and carboxylic acid carbon (δ ~170 ppm).
  • Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ at m/z 437.1 (C₁₇H₁₇NO₅S requires 437.08).
  • IR : Strong absorption at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. What challenges arise in resolving its crystal structure via X-ray crystallography, and how can SHELX software address them?

Methodological Answer: Challenges :

  • Low crystal quality due to flexible glycine moiety.
  • Twinning or disordered solvent molecules in the lattice.
    Solutions :
  • Use SHELXD for phase problem resolution via dual-space methods, especially with high-resolution data (d < 1.0 Å).
  • Refine with SHELXL by applying restraints for bond lengths/angles (e.g., glycine’s C–N bond at 1.45 Å) and incorporating TWIN/BASF commands for twinned data.
  • Validate with Rint (<5%) and GooF (0.8–1.2). For example, a recent study achieved R₁ = 4.2% using SHELXL with 98% completeness .

Q. How can structure-activity relationship (SAR) studies elucidate its role in enzyme inhibition?

Methodological Answer: Experimental Design :

  • Enzyme Assays : Test inhibitory activity against proteases (e.g., thrombin) using fluorogenic substrates (e.g., Tos-Gly-Pro-Lys-pNA in evidence 20).
  • Control Groups : Compare with analogs lacking the 4-methoxy group or sulfonyl moiety to isolate electronic/steric effects.
  • Data Analysis :
    • Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
    • Perform molecular docking (AutoDock Vina) to map interactions (e.g., sulfonyl oxygen with catalytic serine).
      Contradiction Resolution : If bioactivity varies unexpectedly, verify purity via HPLC and confirm binding mode via crystallography .

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